REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[C:13]([CH3:24])=[N:14][N:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[C:16]=1[CH3:17])=O)C>O1CCCC1>[CH3:24][C:13]1[C:12]([CH2:10][OH:9])=[C:16]([CH3:17])[N:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:14]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
0.359 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid ethyl ester
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1C)C1=NC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stir for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 0° C.
|
Type
|
CUSTOM
|
Details
|
then quench carefully with saturated sodium sulfate solution (1 mL)
|
Type
|
STIRRING
|
Details
|
Allow the mixture to stir at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filter off the precipitate
|
Type
|
CUSTOM
|
Details
|
dry the solution
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1CO)C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.821 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |